

# The chemical and physical properties of 6-Chloropurine riboside.

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## Compound of Interest

Compound Name: 6-Chloropurine riboside

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An In-depth Technical Guide to **6-Chloropurine Riboside** for Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-Chloropurine riboside**, also known as 6-chloro-9-β-D-ribofuranosyl-9H-purine, is a synthetic purine nucleoside analog that serves as a pivotal intermediate in medicinal chemistry and a valuable tool in biochemical research.<sup>[1][2]</sup> Its structure, which mimics the natural nucleoside inosine, allows it to function as an antimetabolite, interfering with the synthesis of nucleic acids.<sup>[3][4]</sup> This property has established **6-Chloropurine riboside** as a cornerstone for the development of antiviral and anticancer therapies.<sup>[1]</sup> As a versatile precursor, it is extensively used in the synthesis of a wide array of modified nucleoside analogs, including adenosine derivatives with significant antiproliferative activity.<sup>[5][6]</sup> This guide provides a comprehensive overview of the chemical and physical properties of **6-Chloropurine riboside**, detailed protocols for its synthesis and purification, an exploration of its biological activity and mechanism of action, and a summary of its applications in contemporary research and drug development.

## Physicochemical Properties

**6-Chloropurine riboside** is typically supplied as a white to faint yellow or colorless crystalline powder.<sup>[1][7]</sup> It is stable for at least four years when stored at -20°C.<sup>[5]</sup> The key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClN <sub>4</sub> O <sub>4</sub>	[1][5]
Molecular Weight	286.67 g/mol	[1][3]
CAS Number	5399-87-1	[1][5]
Appearance	White or faint yellow powder	[1]
Melting Point	158-162 °C (decomposes)	[8]
Solubility	Soluble in DMSO (~5 mg/ml) and dimethylformamide (~2 mg/ml). Slightly soluble in water, methanol.[5][8]	[5][8]
Storage Temperature	-20°C	[1][5]
Purity	Typically ≥98% (HPLC)	[5]
InChI Key	XHRJGHCQQPETRH-KQYNXXCUSA-N	[2]

## Spectral Analysis for Structural Elucidation

The structural identity and purity of **6-Chloropurine riboside** are confirmed through various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum provides characteristic signals for the protons on the purine ring and the ribose sugar moiety.[9]
  - <sup>13</sup>C NMR: The carbon NMR spectrum shows distinct peaks corresponding to the ten carbon atoms in the molecule, allowing for unambiguous structural confirmation.[5]
- Infrared (IR) Spectroscopy: The FT-IR spectrum reveals the presence of key functional groups, such as O-H stretching from the hydroxyl groups of the ribose, N-H stretching from the purine ring, and C-Cl stretching.[1]

- Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound. The expected molecular ion peak  $[M]^+$  would be observed, along with characteristic fragmentation patterns.
- UV-Vis Spectroscopy: In a solution, **6-Chloropurine riboside** exhibits a characteristic UV absorbance maximum, which can be used for quantification based on the Beer-Lambert law. [\[10\]](#)[\[11\]](#)

## Synthesis and Purification: A Validated Protocol

**6-Chloropurine riboside** can be synthesized through various routes, with one of the most common and reliable methods involving the chlorination of inosine. The following protocol details this procedure, which is designed to be a self-validating system for producing high-purity material.

### Experimental Protocol: Synthesis of 6-Chloropurine Riboside from Inosine

This two-step process involves the initial protection of the hydroxyl groups on the ribose moiety, followed by chlorination of the purine ring and subsequent deprotection.

#### Step 1: Acetylation of Inosine (Protection)

Causality: The hydroxyl groups of the ribose sugar are protected as acetyl esters to prevent them from reacting with the chlorinating agent in the subsequent step. This ensures that the chlorination occurs selectively at the 6-position of the purine ring.

- Suspend inosine (1 equivalent) in anhydrous pyridine.
- Cool the mixture in an ice bath to 0°C.
- Slowly add acetic anhydride (excess, ~4-5 equivalents) dropwise while maintaining the temperature at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete (monitored by TLC).

- Pour the reaction mixture into ice-water and stir for 1 hour to hydrolyze excess acetic anhydride.
- Extract the product, 2',3',5'-tri-O-acetylinosine, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tri-O-acetylinosine.

## Step 2: Chlorination and Deprotection

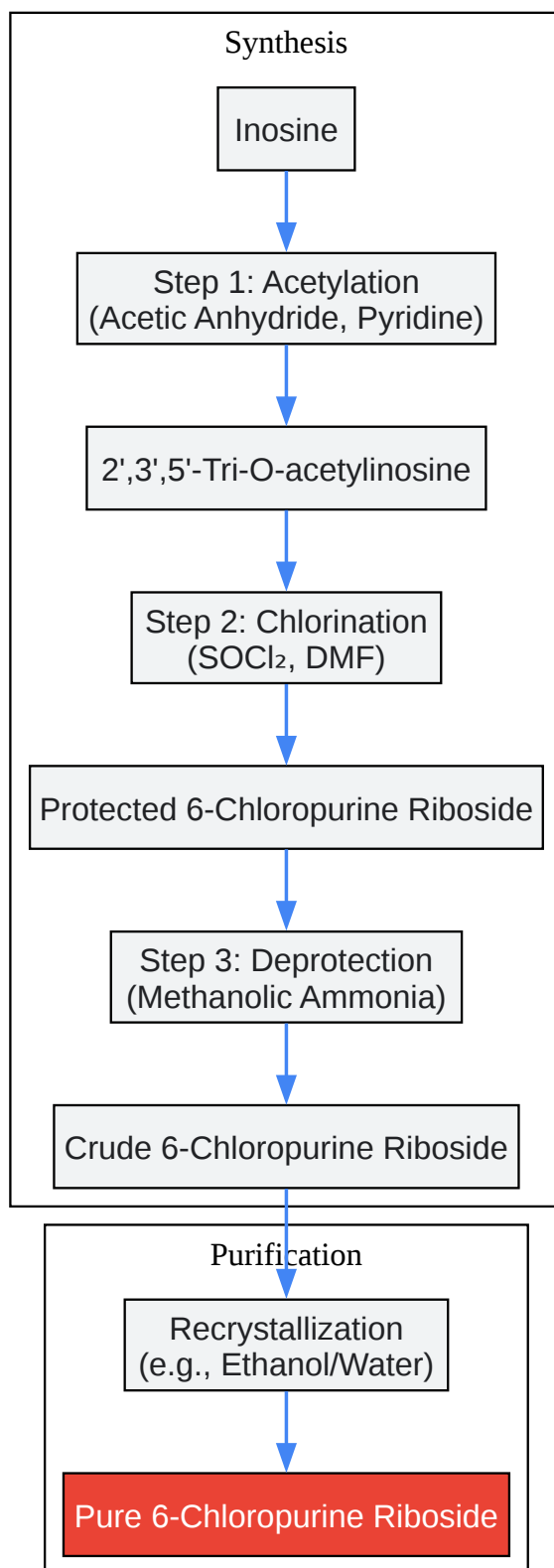
Causality: Thionyl chloride in the presence of DMF (Vilsmeier-Haack reagent conditions) is an effective system for converting the 6-hydroxyl group of the purine into a chloro group. The subsequent deprotection with methanolic ammonia removes the acetyl protecting groups to yield the final product.

- Dissolve the crude 2',3',5'-tri-O-acetylinosine in anhydrous chloroform or dichloromethane.
- Add N,N-dimethylformamide (catalytic amount).
- Carefully add thionyl chloride (excess, ~3-4 equivalents) dropwise at 0°C.
- Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture and evaporate the solvent and excess thionyl chloride under reduced pressure.
- Dissolve the resulting residue in methanol saturated with ammonia at 0°C.
- Stir the solution at room temperature for 4-6 hours to effect deprotection.
- Concentrate the solution under reduced pressure to obtain the crude **6-Chloropurine riboside**.

## Purification Protocol: Recrystallization

Causality: Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical; the ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.<sup>[12][13]</sup> For **6-Chloropurine riboside**, a mixed solvent system or a single solvent like ethanol or water can be effective.

- Dissolve the crude **6-Chloropurine riboside** in a minimum amount of hot solvent (e.g., ethanol or an ethanol-water mixture).
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
- Filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
- Complete the crystallization by placing the flask in an ice bath for at least 30 minutes.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
- Dry the purified crystals under vacuum to obtain pure **6-Chloropurine riboside**.



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Caption: A workflow for the synthesis and purification of **6-Chloropurine riboside**.

## Chemical Reactivity and Biological Activity

The chemical reactivity of **6-Chloropurine riboside** is dominated by the electrophilic nature of the C6 carbon of the purine ring, which is attached to a good leaving group (chloride). This makes it susceptible to nucleophilic substitution reactions. This reactivity is the basis for its utility as a precursor in the synthesis of a wide range of 6-substituted purine nucleosides, such as N6-benzyladenosine derivatives, which have shown antiproliferative activity.[5]

Biologically, **6-Chloropurine riboside** acts as a purine nucleoside analog.[3] Its structural similarity to natural purine nucleosides allows it to be recognized by cellular enzymes and enter metabolic pathways.[14] This leads to its primary biological activities, which include:

- **Anticancer Activity:** As a purine antimetabolite, it can disrupt the synthesis of DNA and RNA in rapidly dividing cancer cells, leading to the induction of apoptosis.[3][15]
- **Antiviral Activity:** It has been investigated for its potential against various viruses, including SARS-CoV.[16] The 6-chloropurine moiety is believed to play a crucial role in its antiviral efficacy, possibly through irreversible inhibition of viral enzymes.[16]
- **Enzyme Inhibition:** After intracellular phosphorylation, its metabolites can act as inhibitors of key enzymes in the purine biosynthesis pathway, such as inosine monophosphate dehydrogenase (IMPDH).

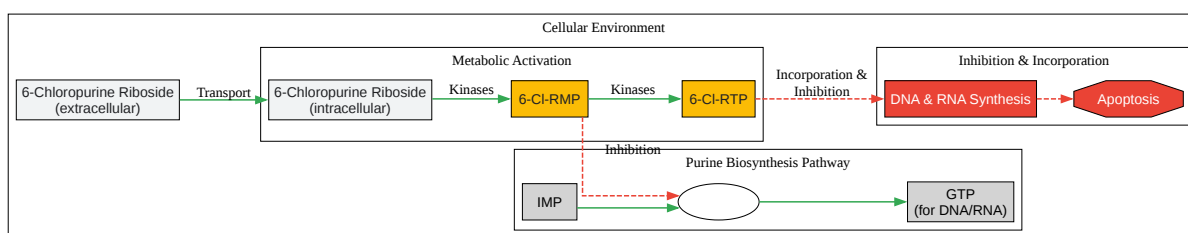
## Mechanism of Action: A Purine Antimetabolite

The cytotoxic effects of **6-Chloropurine riboside** are primarily due to its role as a purine antimetabolite.[3][4] After entering the cell, it is metabolized by cellular kinases to its monophosphate, diphosphate, and triphosphate forms.

- **Intracellular Activation:** **6-Chloropurine riboside** is phosphorylated by cellular kinases to form **6-chloropurine riboside** monophosphate (6-Cl-RMP), diphosphate (6-Cl-RDP), and triphosphate (6-Cl-RTP).
- **Inhibition of de Novo Purine Synthesis:** 6-Cl-RMP can mimic inosine monophosphate (IMP) and inhibit enzymes crucial for the de novo synthesis of purine nucleotides, such as IMP dehydrogenase, which catalyzes the rate-limiting step in the synthesis of guanine

nucleotides.[17] This starves the cell of the necessary building blocks for nucleic acid synthesis.

- **Incorporation into Nucleic Acids:** The triphosphate form, 6-Cl-RTP, can be mistakenly incorporated into growing DNA and RNA chains by polymerases.[17] The presence of this fraudulent nucleotide can lead to chain termination, errors in replication and transcription, and ultimately, cell cycle arrest and apoptosis.[3][18]



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Caption: Mechanism of action of **6-Chloropurine riboside** as a purine antimetabolite.

## Applications in Research and Drug Development

The unique chemical and biological properties of **6-Chloropurine riboside** make it a valuable compound for various applications:

- **Drug Discovery Precursor:** It is a key starting material for the synthesis of novel nucleoside analogs with potential therapeutic activities, including anticancer, antiviral, and immunosuppressive agents.[1][19]
- **Biochemical Research Tool:** It is used to study the kinetics and substrate specificity of enzymes involved in purine metabolism, such as adenosine deaminase.[7]



- Cancer Research: As a cytotoxic agent, it is used in vitro to study the mechanisms of cell death and apoptosis in cancer cell lines.[3]
- Antiviral Research: It serves as a lead compound for the development of new antiviral therapies, particularly against RNA viruses.[16]

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